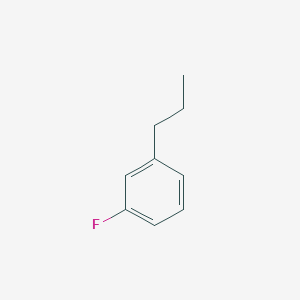

1-Fluoro-3-propylbenzene

Beschreibung

Significance of Fluorinated Aromatic Hydrocarbons in Modern Chemistry

Fluorinated aromatic hydrocarbons, a class of compounds where one or more hydrogen atoms on an aromatic ring are replaced by fluorine, have garnered substantial attention in modern chemistry. numberanalytics.com Their importance stems from the profound impact that fluorine substitution has on the electronic and steric properties of the aromatic ring. numberanalytics.com Fluorine's high electronegativity withdraws electron density from the ring, which can alter reactivity towards electrophilic and nucleophilic substitution reactions. numberanalytics.com

This modification of properties makes fluorinated aromatic hydrocarbons valuable intermediates and core structures in various applications:

Pharmaceuticals: A significant percentage of commercialized medications contain fluorine. nih.govmdpi.com The introduction of fluorine into an aromatic ring can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. nih.govnumberanalytics.com For example, the antidepressant drug fluoxetine (B1211875) is synthesized using a fluorinated aromatic intermediate. numberanalytics.com

Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can lead to the development of more potent and stable pesticides and herbicides. numberanalytics.com

Materials Science: Fluorinated aromatics are integral to creating advanced materials. numberanalytics.com Fluoropolymers, for instance, are known for their high thermal stability and chemical resistance. numberanalytics.comnumberanalytics.com These properties are leveraged in applications ranging from non-stick coatings to specialized electronic components.

The unique characteristics conferred by fluorine make this class of compounds a cornerstone for research and development in multiple industrial and academic sectors. numberanalytics.comnumberanalytics.com

Unique Attributes of Fluorine in Organic Compounds for Research Applications

The utility of fluorinated compounds, including aromatic ones, is a direct result of fluorine's unique elemental properties. nih.gov When incorporated into organic molecules, fluorine imparts changes that are highly sought after in research, particularly in drug design and materials science. researchgate.net

Key attributes of fluorine include:

High Electronegativity: Fluorine is the most electronegative element. numberanalytics.com This strong electron-withdrawing nature can alter the acidity (pKa) of nearby functional groups, which is a critical factor in modulating the physical properties and biological activity of a molecule. researchgate.netmdpi.com

Small Atomic Size: The atomic radius of fluorine is similar to that of a hydrogen atom. numberanalytics.com This allows fluorine to act as a "mimic" for hydrogen, fitting into enzyme active sites or crystal lattices without significant steric disruption, while drastically altering electronic properties. mdpi.com

Carbon-Fluorine Bond Strength: The C-F bond is exceptionally strong (around 105.4 kcal/mol) compared to a C-H bond (around 98.8 kcal/mol). mdpi.com This strength enhances the thermal and metabolic stability of the molecule. numberanalytics.com In drug development, this can protect a specific molecular position from metabolic oxidation, prolonging the drug's active life in the body. numberanalytics.comacs.org

Modulation of Lipophilicity: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids). numberanalytics.com This is a crucial parameter for controlling a drug's absorption, distribution, and ability to cross membranes like the blood-brain barrier. researchgate.netmdpi.com

These attributes, summarized in the table below, make fluorine a powerful tool for fine-tuning molecular properties to achieve desired outcomes in research applications. numberanalytics.com

| Attribute | Consequence in Organic Molecules | Research Application |

| High Electronegativity | Alters electron distribution; modifies pKa of adjacent groups. researchgate.netmdpi.com | Fine-tuning receptor binding interactions and solubility. mdpi.com |

| Small Atomic Size | Can replace hydrogen without significant steric hindrance. mdpi.com | Creating bioisosteres with modified electronic properties. |

| Strong C-F Bond | Increases thermal and metabolic stability. numberanalytics.commdpi.com | Blocking undesirable metabolic pathways in drug candidates. soci.org |

| Lipophilicity Modulation | Can increase lipophilicity, affecting permeability. numberanalytics.com | Enhancing membrane permeability and bioavailability of drugs. researchgate.net |

This table provides a summary of fluorine's key attributes and their impact on research applications.

Overview of 1-Fluoro-3-propylbenzene as a Versatile Research Building Block

This compound is an organic compound that belongs to the family of fluorobenzenes and alkylbenzenes. musechem.com It consists of a benzene (B151609) ring substituted at position 1 with a fluorine atom and at position 3 with a propyl group. musechem.com This specific arrangement of a halogen and an alkyl group on an aromatic ring makes it a useful building block in organic synthesis. musechem.com

As a research chemical, this compound serves as an intermediate for constructing more complex molecules. musechem.comlookchem.com Its value lies in the combination of the fluorine atom's unique properties and the reactivity of the aromatic ring, which can undergo further chemical transformations. Researchers utilize compounds like this in the development of novel pharmaceuticals and agrochemicals, and for studying structure-activity relationships. musechem.com The synthesis of this compound itself can be approached by methods such as the Friedel-Crafts acylation of benzene, followed by fluorination and reduction of the acyl group. quora.comquora.com

Below are some of the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 28593-12-6 guidechem.comalfa-chemistry.com |

| Molecular Formula | C₉H₁₁F guidechem.comnih.gov |

| Molecular Weight | 138.18 g/mol nih.govglpbio.com |

| Boiling Point | 159 ºC alfa-chemistry.com |

| Density | 0.966 g/mL alfa-chemistry.com |

| Canonical SMILES | CCCC1=CC(=CC=C1)F guidechem.comalfa-chemistry.com |

| InChI Key | FBGSJNNMMKJKGE-UHFFFAOYSA-N guidechem.comalfa-chemistry.com |

This interactive table summarizes the key identifiers and physical properties of this compound.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-fluoro-3-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGSJNNMMKJKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623935 | |

| Record name | 1-Fluoro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28593-12-6 | |

| Record name | 1-Fluoro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 Fluoro 3 Propylbenzene

De Novo Synthesis Routes from Basic Precursors

The synthesis of 1-fluoro-3-propylbenzene from simple, unfunctionalized benzene (B151609) relies on a sequential introduction of the fluoro and propyl groups. A direct alkylation and fluorination of the benzene ring is not feasible for obtaining the 1,3-substitution pattern, as both the fluoro and propyl substituents are ortho-, para-directing groups. quora.com To achieve the desired meta-arrangement, a synthetic strategy is employed that introduces a meta-directing group first, which is later transformed into one of the final substituents.

Stepwise Functionalization of Benzene Derivatives

The most common and logical pathway involves a three-step sequence: Friedel-Crafts acylation, followed by electrophilic fluorination, and concluding with a reduction of the acyl group. quora.comquora.com This approach cleverly utilizes the directing effects of an intermediate functional group to ensure the correct placement of the substituents.

Friedel-Crafts Acylation for Propionylbenzene Formation

The initial step is the Friedel-Crafts acylation of benzene to produce propionylbenzene, also known as ethyl phenyl ketone. chemguide.co.ukyoutube.com This reaction involves treating benzene with propionyl chloride (CH₃CH₂COCl) or propanoic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). quora.comquora.compearson.com

The mechanism involves the formation of a highly electrophilic acylium ion, [CH₃CH₂CO]⁺, from the reaction between the propionyl chloride and the AlCl₃ catalyst. youtube.com The acylium ion then attacks the benzene ring in a classic electrophilic aromatic substitution reaction to form propionylbenzene. youtube.com A key advantage of Friedel-Crafts acylation over direct alkylation is that the acylium ion does not undergo rearrangement, and the resulting ketone product is deactivated towards further acylation, preventing polysubstitution. chemguide.co.ukchemistrysteps.com

| Reaction Step | Reactants | Catalyst | Product |

| Friedel-Crafts Acylation | Benzene, Propionyl Chloride | AlCl₃ | Propionylbenzene |

Electrophilic Fluorination Strategies for Introducing Fluorine

With the propionyl group in place, the next step is the introduction of the fluorine atom. The acyl group (-COR) is a deactivating, meta-directing group. libretexts.orgmasterorganicchemistry.com This electronic property is crucial as it directs the incoming electrophile to the meta position on the benzene ring, leading to the formation of 3-fluoropropiophenone. quora.com

Direct fluorination with elemental fluorine (F₂) is too reactive and non-selective for this purpose. benthamscience.com Therefore, modern organic synthesis employs specialized electrophilic fluorinating agents that deliver a formal "F⁺" species under milder conditions. alfa-chemistry.comnumberanalytics.comnumberanalytics.com These reagents are typically N-F compounds, which are more stable, safer, and easier to handle. wikipedia.orgorganicreactions.org

Commonly used reagents for such transformations are listed below:

| Electrophilic Fluorinating Agent | Abbreviation/Name | Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® (F-TEDA-BF₄) | A stable, versatile, and widely used N-F reagent with high fluorinating power. alfa-chemistry.comworldscientific.com |

| N-Fluorobenzenesulfonimide | NFSI | An economical and effective N-F reagent used for fluorinating various substrates, including electron-rich aromatic compounds. alfa-chemistry.comnumberanalytics.comwikipedia.org |

| N-Fluoropyridinium Salts | NFPy | Reagents whose fluorinating ability can be tuned by changing substituents on the pyridine (B92270) ring. alfa-chemistry.com |

The reaction involves the treatment of propionylbenzene with a reagent like Selectfluor®, often in the presence of a strong acid, to yield 3-fluoropropiophenone. quora.comworldscientific.com

Catalytic Hydrogenation for Acyl Group Reduction to Propyl

The final step in the sequence is the reduction of the carbonyl group (C=O) of 3-fluoropropiophenone to a methylene (B1212753) group (-CH₂-), converting the propionyl group into the desired propyl group. This transformation yields the final product, this compound. quora.comquora.com

A common and effective method for this reduction is catalytic hydrogenation. libretexts.org The reaction is typically carried out using hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C) or platinum. masterorganicchemistry.comlibretexts.org This method is particularly well-suited for reducing aryl alkyl ketones. libretexts.org The sequence of acylation followed by reduction is a standard strategy to synthesize primary alkylbenzenes, avoiding the carbocation rearrangements that often plague direct Friedel-Crafts alkylation. chemistrysteps.comlibretexts.org

Considerations for Regioselectivity in Disubstituted Benzene Synthesis

The synthesis of 1,3-disubstituted benzenes like this compound presents a challenge in regioselectivity. The directing effects of the substituents on an aromatic ring guide the position of subsequent electrophilic attacks. Both the fluoro group (-F) and alkyl groups like propyl (-CH₂CH₂CH₃) are ortho-, para-directors. quora.combyjus.com This means that if one were to start with fluorobenzene (B45895) and attempt a Friedel-Crafts reaction, or start with propylbenzene (B89791) and attempt electrophilic fluorination, the major products would be the ortho- (1,2-) and para- (1,4-) isomers, not the desired meta- (1,3-) isomer. quora.com

To overcome this, the synthetic route must incorporate a "directing group switch," where a group with the desired directing properties is used to install the second substituent, and then the initial group is converted to its final form. The acylation-fluorination-reduction pathway is a prime example of this strategic control of regioselectivity.

Utilizing Meta-Directing Groups for Directed Substitution

The success of the synthesis hinges on the use of a meta-directing group. jove.comvedantu.com Groups that are meta-directors are typically deactivating, meaning they make the benzene ring less reactive towards electrophilic substitution than benzene itself. libretexts.orgvedantu.com They function by withdrawing electron density from the aromatic ring through inductive and/or resonance effects. jove.com

Examples of meta-directing groups include:

Nitro (-NO₂)

Cyano (-CN)

Sulfonic acid (-SO₃H)

Aldehyde (-CHO)

Ketone/Acyl (-COR) byjus.comjove.com

In the synthesis of this compound, the propionyl group (-COCH₂CH₃) serves as the temporary meta-director. quora.comquora.com Its electron-withdrawing nature decreases the electron density at the ortho and para positions more than at the meta position. doubtnut.com This makes the meta position relatively more electron-rich and thus the preferred site of attack for the incoming electrophile (the fluorinating agent), resulting in the correct 1,3-substitution pattern. jove.comdoubtnut.com Once its role in directing the fluorination is complete, the acyl group is reduced to a propyl group, an ortho-, para-director, completing the synthesis. masterorganicchemistry.com

Advanced Fluorination Techniques

Modern organic synthesis has ushered in a variety of advanced fluorination methods. These techniques are crucial for creating complex fluorinated molecules with high precision, a necessity in fields like pharmaceuticals and material science. numberanalytics.comnumberanalytics.com For the synthesis of this compound, these methods offer alternatives to traditional approaches, providing pathways to cleaner reactions and novel applications, such as in medical imaging.

Radiolabeling Fluorination for Positron Emission Tomography (PET) Tracer Synthesis

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes molecules labeled with positron-emitting isotopes to visualize and measure metabolic processes in the body. universityofcalifornia.edunih.gov Fluorine-18 ([18F]) is the most widely used radioisotope for PET due to its optimal half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging. nih.govacs.orgfrontiersin.org The synthesis of an 18F-labeled version of this compound, i.e., [18F]this compound, would render it a potential PET tracer, enabling the study of its biodistribution and pharmacokinetics in vivo.

The production of 18F-labeled PET tracers typically begins with no-carrier-added [18F]fluoride, which is produced in a cyclotron and supplied in an aqueous solution. universityofcalifornia.eduacs.org For its use in organic synthesis, the aqueous [18F]fluoride must be processed. A standard method involves trapping the [18F]fluoride on an anion exchange cartridge. researchgate.net The trapped radioisotope is then eluted using a solution of a phase-transfer catalyst, such as a tetraalkylammonium salt or a potassium salt complexed with a cryptand like Kryptofix 2.2.2 (K222), in an anhydrous solvent like acetonitrile. nih.govacs.orgresearchgate.net This process yields a highly reactive, anhydrous, and nucleophilic [18F]fluoride source ready for incorporation into a precursor molecule.

The primary methods for introducing this [18F]fluoride into an aromatic ring are nucleophilic aromatic substitution (SNA_r) and, more recently, transition-metal-mediated fluorination. acs.orgmpg.de

| Parameter | Description | Source(s) |

| Isotope | Fluorine-18 ([18F]) | nih.gov |

| Production | Cyclotron | universityofcalifornia.edu |

| Initial Form | Aqueous [18F]Fluoride ([18F]F-) | acs.org |

| Activation | Anion exchange trapping followed by elution with K₂CO₃/Kryptofix 2.2.2 or Bu₄N⁺ salts | nih.govresearchgate.net |

| Reaction Type | Nucleophilic Substitution (SNA_r or transition metal-mediated) | acs.org |

Table 1: Typical parameters for the application of [18F]Fluoride in PET tracer synthesis.

Monofluoroalkyl triflates have emerged as valuable precursors in fluorination chemistry, particularly for the synthesis of difluoromethylated compounds. x-mol.comdntb.gov.ua This method involves the reaction of [18F]fluoride with a monofluoroalkyl triflate to generate an [18F]difluoromethyl group. researchgate.netdntb.gov.ua The precursor itself can be synthesized in one step from a corresponding aldehyde by treatment with triflic anhydride and a fluoride (B91410) source. researchgate.net

While this specific class of precursors is designed for creating fluoroalkyl groups (e.g., -CF₂H) rather than directly fluorinating an aromatic ring, the principle of using a triflate (a potent leaving group) is a cornerstone of modern nucleophilic substitution chemistry. For the direct synthesis of [18F]this compound, a more relevant precursor would be an aryl-substituted molecule with a suitable leaving group, such as a diaryliodonium salt or a nitro group, activated for nucleophilic aromatic substitution. mdpi.com

A significant challenge in PET chemistry is the fluorination of electron-rich aromatic rings, which are poor substrates for traditional nucleophilic aromatic substitution. To overcome this, advanced catalytic methods have been developed. These reactions offer milder conditions and a broader substrate scope, making them suitable for complex molecules. mpg.de

Palladium-Mediated Fluorination: Researchers have developed methods where [18F]fluoride is first captured by a palladium complex, which then acts as an electrophilic-like fluorinating agent. mpg.deplos.org This allows for the fluorination of aryl-metal precursors (e.g., those containing tin or boron) under controlled conditions, producing the desired 18F-labeled aryl fluoride with high selectivity. plos.org

Copper-Mediated Fluorination: Copper-mediated radiofluorination has proven to be a highly effective method for labeling aromatic systems. This approach often uses arylboronic acids or stannanes as precursors and can be enhanced by the use of alcohol co-solvents. It has been successfully applied to the synthesis of several clinically relevant PET tracers that are difficult to produce by other means. The synthesis of [18F]this compound could be envisioned via the copper-mediated fluorination of a 3-propylphenylboronic acid precursor.

| Catalyst System | Precursor Type | Key Advantages | Source(s) |

| Palladium-based | Arylstannanes, Arylboronic acids | Access to electron-rich arenes, high selectivity. | mpg.deplos.org |

| Copper-based | Arylboronic acids, Diaryliodonium salts | High radiochemical yields, tolerance of various functional groups. |

Table 2: Comparison of catalytic systems for 18F-Aryl Fluoride synthesis.

To ensure the safe and reproducible production of PET radiopharmaceuticals for clinical and preclinical studies, the synthesis is almost always performed using automated modules. researchgate.netnih.gov These commercially available systems (e.g., AllinOne, Trasis) integrate all the necessary steps into a single, computer-controlled process within a shielded "hot cell." researchgate.net

A typical automated protocol for a tracer like [18F]this compound would include the following sequence:

Delivery of aqueous [18F]fluoride from the cyclotron to the module.

Trapping and drying of the [18F]fluoride. researchgate.net

Addition of the precursor (e.g., 3-propylphenylboronic acid) and catalyst in a suitable solvent to the reaction vessel.

Controlled heating of the reaction mixture for a set time.

Purification of the crude product, typically using high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE). researchgate.net

Formulation of the final product in a sterile, injectable solution.

This automation minimizes radiation exposure to the operator and guarantees the quality and consistency required for medical use. nih.govresearchgate.net

Catalytic Fluorination under Controlled Conditions

Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of fluoroarenes like this compound, this involves developing alternatives to traditional methods that often use harsh reagents or environmentally harmful solvents.

One greener approach involves adapting the classic Balz-Schiemann reaction. Instead of thermal decomposition in organic solvents, the reaction can be performed in ionic liquids. researchgate.net Ionic liquids are non-volatile solvents that can often be recycled, reducing waste. This method provides a simpler workup and a safer process. researchgate.net

Application of High Pressure in Organic Synthesis (Barochemistry)

Barochemistry, the study of chemical reactions under high pressure, offers a unique approach to organic synthesis. The application of high pressure can significantly alter the course and outcome of chemical reactions by influencing molecular stacking, intermolecular distances, and promoting the reconstruction of chemical bonds. chinesechemsoc.org This methodology provides innovative pathways for synthesizing novel organic compounds and polymeric materials that may be inaccessible through traditional synthetic routes. chinesechemsoc.org

High-pressure organic synthesis can induce phase changes and activate molecules in ways not achievable at atmospheric pressure. For instance, simple organic molecules like benzene have been shown to undergo polymerization and transform into saturated networks under high-pressure conditions. chinesechemsoc.orgacs.org Theoretical and experimental studies show that benzene progresses through several molecular phases as pressure increases, eventually leading to the formation of saturated, tetracoordinate CH polymers. acs.org This demonstrates the power of pressure to overcome the aromatic stability of the benzene ring and force the formation of new sp³-hybridized carbon centers.

While specific research detailing the synthesis of this compound using high-pressure techniques is not extensively documented in readily available literature, the principles of barochemistry can be applied to related fluorinated aromatic systems. The introduction of fluorine atoms to a benzene ring alters the electronic properties and intermolecular interactions compared to unsubstituted benzene. osti.gov Studies on molecules like hexafluorobenzene (B1203771) (C₆F₆) under high pressure have shown pressure-induced polymerization, similar to benzene, highlighting that fluorinated aromatics are also susceptible to pressure-driven transformations. osti.gov

The synthesis of complex fluorinated molecules sometimes involves reactions conducted in sealed high-pressure tubes, primarily to contain the reaction at elevated temperatures. rsc.org For example, the synthesis of certain fluorinated ketones has been reported to occur in high-pressure vessels at temperatures up to 140 ºC. rsc.org Although this application uses high-pressure equipment, it is primarily for containment at high temperatures rather than using pressure as the primary thermodynamic variable to drive the reaction, which is the core principle of barochemistry.

The general findings in high-pressure chemistry suggest that a potential barochemical synthesis of this compound could proceed through pathways not viable under standard conditions. High pressure could facilitate novel fluorination or alkylation strategies or be used to isomerize related disubstituted benzene derivatives. However, without specific experimental data, the precise conditions and yields for such a synthesis remain theoretical.

Research Findings on High-Pressure Effects on Aromatic Compounds

The table below summarizes findings from high-pressure studies on related aromatic compounds, illustrating the types of transformations that can be achieved.

| Compound | Pressure Conditions | Observed Outcome | Reference(s) |

| Benzene | > 20 GPa | Polymerization into diamond nanothreads | chinesechemsoc.org |

| Benzene | 50 - 80 GPa | Transformation to a saturated, one-dimensional polymer | acs.org |

| Acetylene | > 11 GPa (at 77 K) | Polymerization into cis-polyacetylene | chinesechemsoc.org |

| Hexafluorobenzene | ~ 24 GPa | Reacts to form a recoverable solid | osti.gov |

| Benzene-Hexafluorobenzene Cocrystal | High Pressure | Formation of an ordered graphane structure | chinesechemsoc.org |

Reactivity and Mechanistic Investigations of 1 Fluoro 3 Propylbenzene

Influence of Substituents on Aromatic Reactivity

The reactivity of the aromatic ring in 1-fluoro-3-propylbenzene is governed by the combined electronic effects of its two substituents: the fluorine atom and the propyl group. These groups modulate the electron density of the benzene (B151609) ring and, consequently, its susceptibility to attack by electrophiles or nucleophiles. Their respective influences are a blend of inductive and resonance effects.

The fluorine atom on the benzene ring exerts a dual electronic influence: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). libretexts.orgksu.edu.sa

Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. libretexts.orgksu.edu.sa This donation of electron density through resonance partially counteracts the inductive effect. The resonance effect increases electron density primarily at the ortho and para positions relative to the fluorine atom. libretexts.orgwikipedia.org

| Effect | Description | Impact on Benzene Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to high electronegativity. | Decreases overall ring electron density (Deactivation). ksu.edu.sa |

| Resonance Effect (+M) | Donation of lone pair electrons into the pi-system. | Increases electron density at ortho and para positions. libretexts.org |

| Net Effect | The inductive effect outweighs the resonance effect. | Overall deactivation, but directs incoming electrophiles to ortho/para positions. ksu.edu.sawikipedia.org |

The propyl group, as an alkyl substituent, influences the benzene ring primarily through an electron-donating inductive effect (+I).

Hyperconjugation: A secondary, weaker effect known as hyperconjugation also contributes to the electron-donating nature. This involves the overlap of the C-H σ-bonds of the propyl group with the π-system of the ring, further increasing electron density.

This increased electron density is most pronounced at the ortho and para positions relative to the propyl group, making these sites the most favorable for electrophilic attack. numberanalytics.com

| Effect | Description | Impact on Benzene Ring |

|---|---|---|

| Inductive Effect (+I) | Donation of electron density through the sigma bond. | Increases overall ring electron density (Activation). wikipedia.org |

| Hyperconjugation | Overlap of C-H sigma bonds with the ring's pi-system. | Further enhances electron donation, stabilizing the ring for electrophilic attack. |

| Net Effect | The group is electron-donating and activating. | Directs incoming electrophiles to ortho/para positions. wikipedia.orgnumberanalytics.com |

Electron-Withdrawing Effect of Fluorine on Benzene Ring Electron Density

Detailed Reaction Pathways and Mechanisms

Electrophilic aromatic substitution (EAS) is the characteristic reaction of benzene and its derivatives. uomustansiriyah.edu.iq The mechanism involves the attack of an electrophile (E⁺) on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate, followed by the loss of a proton to restore aromaticity. acs.orgmsu.edu

In this compound, the two substituents direct the incoming electrophile to specific positions on the ring. The final regiochemical outcome is determined by the interplay of their directing effects.

The fluoro group is a deactivating ortho, para-director. libretexts.orgwikipedia.org It directs incoming electrophiles to positions 2, 4, and 6.

The propyl group is an activating ortho, para-director. wikipedia.orgnumberanalytics.com It directs incoming electrophiles to positions 2, 4, and 6.

Both groups direct substitution to the same positions (C2, C4, and C6). However, the activating strength of the substituents is the deciding factor. Since the propyl group is an activator and the fluoro group is a deactivator, the propyl group has a stronger influence on the rate and position of the reaction. masterorganicchemistry.com Therefore, substitution is strongly favored at the positions activated by the propyl group.

The potential sites for electrophilic attack are:

Position 2 (ortho to both F and propyl): This position is electronically favored by both groups. However, it is subject to significant steric hindrance from the adjacent propyl and fluoro groups. masterorganicchemistry.com

Position 4 (para to F, ortho to propyl): This position is strongly activated by the propyl group and also benefits from the para-directing effect of the fluorine.

Position 6 (ortho to F, para to propyl): This position is strongly activated by the propyl group (para) and also directed by the fluoro group (ortho). It is generally less sterically hindered than position 2. masterorganicchemistry.com

Between positions 4 and 6, which are both strongly activated, the outcome can depend on the specific electrophile and reaction conditions. However, the positions ortho and para to the more powerful activating group (propyl) are the most likely sites of substitution. Often, due to steric hindrance at the ortho positions, the para product is favored. acs.orgmasterorganicchemistry.com Thus, substitution at C6 is generally the most favored outcome, followed by C4.

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the replacement of a leaving group. This reaction is fundamentally different from EAS and has stringent requirements. masterorganicchemistry.com The mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. numberanalytics.comchemistrysteps.com

For an SNAr reaction to be facile, two main conditions must be met:

The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group. msu.edu These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance. chemistrysteps.com

There must be a good leaving group, typically a halide.

In this compound, the fluorine atom can act as a leaving group. In SNAr reactions, fluoride (B91410) is often the best leaving group among the halogens because its high electronegativity facilitates the initial nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comchemistrysteps.com

Oxidation and Reduction Reactions

The propyl group of this compound is susceptible to oxidation, particularly at the benzylic position (the carbon atom attached directly to the aromatic ring). This is because the benzene ring can stabilize radical or ionic intermediates formed at this position. Treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under heating, can oxidize the propyl group. youtube.com The reaction typically proceeds to form 3-fluorobenzoic acid, cleaving the rest of the alkyl chain. Milder oxidation conditions could potentially yield 1-(3-fluorophenyl)propan-1-one.

The synthesis of this compound often involves the reduction of a carbonyl group. A common synthetic route is the Friedel-Crafts acylation of fluorobenzene (B45895) with propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 1-(3-fluorophenyl)propan-1-one. quora.com The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) (-CH₂-) group to yield the final propylbenzene (B89791) derivative. libretexts.orgquora.comquora.com Classic methods for this reduction include the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is also an effective method. quora.comquora.com

The selective reduction of the fluorine atom in this compound, a process known as hydrodefluorination, is a significant chemical challenge. The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry due to the high electronegativity and small size of the fluorine atom. acs.org This inherent stability makes the C-F bond very difficult to cleave selectively. acs.org

While catalytic hydrogenation is a powerful reduction technique, standard conditions (e.g., H₂, Pd/C at moderate pressure and temperature) that reduce ketones or nitro groups will typically leave the C-F bond untouched. oup.com Achieving hydrodefluorination often requires harsh reaction conditions, specialized catalysts (such as those based on rhodium or nickel), or the use of potent reducing agents, which may lack selectivity and affect other parts of the molecule. acs.org

Under certain reduction conditions, particularly those employed for forcing reductions like hydrodefluorination, hydrogenation of the aromatic ring itself can become a competing reaction. Catalytic hydrogenation using catalysts like rhodium or ruthenium, or even palladium and platinum under high pressure and temperature, can saturate the benzene ring to form 1-fluoro-3-propylcyclohexane derivatives. rsc.org This is a significant consideration when attempting reductions on the molecule, as the desired selectivity for a specific functional group may be compromised by the over-reduction of the aromatic system.

Selective Reduction of the Fluorine Atom and Challenges

Cross-Coupling Reactions in Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of aromatic compounds. However, the direct use of fluoroarenes like this compound in these reactions is challenging due to the strength and low reactivity of the C-F bond. nih.gov Therefore, these transformations are typically performed on aryl halides (Cl, Br, I) or triflates, which are much more reactive. For the purposes of derivatizing the this compound scaffold, a precursor such as 1-bromo-3-propylbenzene (B1339706) or 1-iodo-3-propylbenzene would be fluorinated in a final step, or more commonly, a bromo- or iodo-fluoropropylbenzene would be used as the substrate.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound, typically an aryl boronic acid. fishersci.eslibretexts.org This reaction is widely used in academic and industrial synthesis due to its mild conditions and high functional group tolerance. fishersci.es

To synthesize a biaryl derivative of this compound, a substrate like 1-bromo-4-fluoro-2-propylbenzene would be reacted with an aryl boronic acid. The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new biaryl product and regenerate the Pd(0) catalyst. libretexts.org The C-F bond remains inert under these standard conditions. nih.gov

| Component | Role | Example |

|---|---|---|

| Aryl Halide/Triflate | Electrophile | 1-Bromo-4-fluoro-2-propylbenzene |

| Organoboron Reagent | Nucleophile Source | Phenylboronic acid |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activates Boronic Acid | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Reaction Medium | Toluene (B28343), Dioxane, Water |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds between an aryl halide (or triflate) and an amine. wikipedia.orgmychemblog.com This reaction has become a primary method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. mychemblog.com

Similar to the Suzuki coupling, derivatizing this compound via Buchwald-Hartwig amination would require a more reactive handle than the fluorine atom. Using a substrate such as 1-bromo-4-fluoro-2-propylbenzene, one could couple it with a wide range of primary or secondary amines. The mechanism involves oxidative addition of Pd(0) to the aryl halide, formation of a palladium-amido complex upon deprotonation of the amine by a base, and subsequent reductive elimination to yield the aryl amine product and regenerate the catalyst. jk-sci.comlibretexts.org

| Component | Role | Example |

|---|---|---|

| Aryl Halide/Triflate | Electrophile | 1-Bromo-4-fluoro-2-propylbenzene |

| Amine | Nucleophile | Aniline (B41778), Morpholine, Benzylamine |

| Palladium Catalyst & Ligand | Catalyst System | Pd₂(dba)₃ + XPhos, Pd(OAc)₂ + BINAP |

| Base | Deprotonates Amine | NaOt-Bu, K₃PO₄, LiHMDS |

| Solvent | Reaction Medium | Toluene, Dioxane, THF |

Compound List

| Compound Name |

|---|

| 1-(3-fluorophenyl)propan-1-one |

| 1-bromo-4-fluoro-2-propylbenzene |

| This compound |

| 1-fluoro-3-propylcyclohexane |

| 3-fluorobenzoic acid |

| Aluminum chloride |

| Benzene |

| Fluorobenzene |

| Hydrazine |

| Nitrobenzene |

| Phenylboronic acid |

| Potassium permanganate |

| Propanoyl chloride |

| Toluene |

Suzuki-Miyaura Coupling with Aryl Boronic Acids

Mechanistic Studies of C-F Bond Activation and Functionalization

The robust nature of the carbon-fluorine (C-F) bond presents a significant challenge in synthetic chemistry. However, its selective activation and subsequent functionalization offer a powerful tool for the synthesis of complex molecules. This section delves into the mechanistic details of transforming the C-F bond in fluorobenzenes, such as this compound, using palladium and rhodium catalysts.

Palladium-Catalyzed C–F Alumination of Fluorobenzenes

The conversion of strong C-F bonds into more reactive C-Al bonds using palladium catalysis represents a significant advancement in organometallic chemistry. rsc.orgnih.gov Research has shown that a palladium pre-catalyst, [Pd(PCy₃)₂], is highly effective for the C–F alumination of various fluorobenzenes with the aluminium(I) reagent [{(ArNCMe)₂CH}Al] (where Ar = 2,6-di-iso-propylphenyl). rsc.orgnih.govresearchgate.net This catalytic system demonstrates high activity, with reactions often completing within minutes at room temperature. rsc.orgnih.gov The process is characterized by complete chemoselectivity for C–F over C–H bonds and high regioselectivity, favoring C–F bonds located next to the most acidic C–H sites. rsc.orgnih.govresearchgate.net

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the potential mechanisms for this C-F bond activation. rsc.orgnih.govresearchgate.net These calculations suggest that two distinct, competing mechanisms may be operative. rsc.orgnih.gov

One proposed pathway involves a direct, ligand-assisted oxidative addition of the fluorobenzene's C-F bond to a heterometallic Al-Pd-Al complex. rsc.orgnih.gov In this mechanism, termed Pathway 1, the catalytically competent species is proposed to be [Pd(1)₂], where '1' represents the aluminium(I) reagent. rsc.orgresearchgate.net The C-F bond of the fluoroarene substrate adds across the palladium center, which is assisted by the aluminum ligands. rsc.org This single-step oxidative addition leads directly to the formation of the palladium-bound organoaluminium product and the corresponding aluminum fluoride species, completing the key bond-breaking and bond-forming events in one concerted step. rsc.orgnih.govresearchgate.net

A second, more complex mechanism, known as Pathway 2, has been proposed to account for the observed high regioselectivity. rsc.orgnih.gov This pathway involves a stepwise process that begins with the activation of a C-H bond. In this mechanism, a C-H bond adjacent to the target C-F bond is initially broken and then reformed during the reaction. rsc.orgnih.gov This transient C-H activation serves to guide the palladium catalyst to the specific, neighboring C-F site. rsc.orgnih.gov This "walk" mechanism, where the catalyst moves from a C-H to a C-F bond, ultimately leads to the cleavage of the C-F bond and the formation of the C-Al bond. rsc.org

The involvement of C-H activation is a critical aspect of the C-F alumination process, particularly in explaining the reaction's regioselectivity. rsc.orgnih.gov The preference for activating C-F bonds adjacent to the most acidic C-H bonds is rationalized by the C-H → C-F functionalization pathway (Pathway 2). rsc.orgnih.gov Experimental evidence supports the crucial role of C-H activation. rsc.orgnih.gov When an alternative aluminum hydride reagent, [{(MesNCMe)₂CH}AlH₂] (where Mes = 2,4,6-tri-methylphenyl), was used instead of the aluminum(I) reagent, a kinetic C-H alumination intermediate was successfully isolated. rsc.orgnih.gov Under catalytic conditions, this intermediate was observed to convert into the more thermodynamically stable C-F alumination product, providing strong support for a pathway involving an initial C-H activation event. rsc.orgnih.gov

Table 1: Comparison of Proposed Mechanisms for Palladium-Catalyzed C-F Alumination

| Feature | Pathway 1: Ligand-Assisted Oxidative Addition | Pathway 2: Stepwise C-H → C-F Functionalization |

|---|---|---|

| Initial Step | Direct oxidative addition of the C-F bond to the Pd center. rsc.orgresearchgate.net | Transient activation and cleavage of an adjacent C-H bond. rsc.orgnih.gov |

| Key Characteristic | A direct, concerted process. rsc.org | A stepwise mechanism involving C-H bond cleavage and reformation. nih.gov |

| Role of C-H Bond | No direct role in the primary mechanism. | Guides the catalyst to the adjacent C-F bond, controlling regioselectivity. rsc.orgnih.gov |

| Primary Outcome Explained | Explains the formation of the C-Al bond. rsc.org | Explains the experimentally observed high regioselectivity. rsc.orgnih.gov |

| Supporting Evidence | DFT calculations of the transition state. rsc.org | Isolation of a kinetic C-H alumination intermediate. rsc.orgnih.gov |

Stepwise C–H → C–F Functionalization Pathways

Rhodium-Catalyzed C–F Bond Cleavage Reactions

Rhodium complexes have also emerged as effective catalysts for the cleavage of C-F bonds, particularly through hydrodefluorination (HDF) reactions, which replace a fluorine atom with a hydrogen atom. mdpi.comresearchgate.net These reactions are a promising strategy for the degradation of persistent fluoroaromatic compounds. researchgate.net

Rhodium-catalyzed hydrodefluorination can proceed through various pathways depending on the specific catalytic system. One notable example utilizes a bimetallic rhodium-indium complex for the hydrogenolysis of strong aryl C-F bonds using hydrogen gas (H₂) and an alkoxide base. nsf.gov The proposed mechanism involves the cleavage of the aryl-fluorine bond by an anionic rhodium species. nsf.gov The resulting rhodium-aryl intermediate then reacts with H₂ to yield the hydrodefluorinated arene and a rhodium-hydride species, which regenerates the active catalyst to complete the cycle. nsf.gov

Other rhodium-mediated HDF systems demonstrate high selectivity. For instance, certain catalysts can directly activate C-F bonds that are adjacent to a C-H bond with very high regioselectivity (up to 99%). mdpi.com In electrochemical HDF, rhodium has been shown to outperform palladium due to its higher intrinsic reactivity toward C-F bond cleavage. researchgate.net The general pathway in these systems involves the generation of reactive hydrogen species, adsorption of the fluoroaromatic substrate onto the catalyst surface, cleavage of the C-F bond, and subsequent hydrogenation to form the C-H bond. researchgate.net

Table 2: Investigated Rhodium-Catalyzed Hydrodefluorination (HDF) Systems

| Catalyst System | Substrate Type | Key Features & Pathway | Reference |

|---|---|---|---|

| Homogeneous Rhodium-Indium Complex | Difluoro- and fluorobenzene | Uses H₂ and base; involves a Rh-In aryl intermediate and subsequent reaction with H₂. nsf.gov | nsf.gov |

| Rhodium Complex | Multifluoro-aromatics | Highly regioselective, directly activating C-F bonds adjacent to C-H bonds. mdpi.com | mdpi.com |

| Rhodium on Cathode | 4-Fluorophenol | Electrochemical HDF; involves generation of reactive hydrogen, C-F cleavage, and hydrogenation. researchgate.net | researchgate.net |

Selective Introduction of Functional Groups

The selective introduction of functional groups onto the this compound scaffold is governed by the directing effects of the existing substituents on the aromatic ring and the potential for C–H bond activation. In electrophilic aromatic substitution reactions, both the fluorine atom and the propyl group are ortho-, para-directing activators. However, the fluorine atom is a weakly activating group due to the interplay between its strong electron-withdrawing inductive effect and its electron-donating resonance effect. The propyl group is a simple alkyl group and activates the ring through an inductive effect and hyperconjugation.

The regiochemical outcome of such substitutions depends on a combination of steric and electronic factors. The positions ortho and para to the propyl group (positions 2, 4, and 6) and the position ortho to the fluorine atom (position 2) are electronically activated. Steric hindrance from the propyl group may disfavor substitution at the 2- and 4-positions, potentially favoring substitution at the 6-position, which is ortho to the propyl group and meta to the fluorine.

Transition-metal-catalyzed C–H functionalization offers a powerful alternative for achieving selectivity that can be contrary to the innate electronic biases of the substrate. acs.org These methods often employ a directing group to guide the catalyst to a specific C–H bond. acs.org While this compound lacks a strong coordinating group, weak directing effects from the existing substituents can be exploited under specific catalytic conditions. acs.org For instance, functional groups can be installed first and then used to direct further modifications. acs.org Another strategy involves the selective deprotonation (metalation) of the aromatic ring followed by quenching with an electrophile, a process whose selectivity is guided by the acidity of the ring protons and the coordinating ability of the substituents with the metalating agent. google.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Relation to Fluoro Group | Relation to Propyl Group | Electronic Activation | Predicted Outcome |

|---|---|---|---|---|

| 2 | ortho | ortho | Highly Activated | Possible, but may be sterically hindered |

| 4 | para | ortho | Highly Activated | Major product, sterically accessible |

| 5 | meta | meta | Deactivated | Minor or no product |

| 6 | meta | para | Highly Activated | Major product, sterically accessible |

Radical and Photochemical Approaches to Fluorinated Functionalities

Radical and photochemical methods provide unique pathways for functionalizing compounds like this compound, often with distinct selectivity compared to ionic reactions. Organic photoredox catalysis, in particular, has emerged as a mild and effective strategy for activating C–H bonds. nih.gov

In the context of this compound, the most susceptible positions for radical attack are the benzylic C–H bonds of the propyl group. The stability of the resulting benzylic radical is a key factor driving this selectivity. ncl.ac.uk Photoredox-catalyzed reactions can generate radical species that selectively abstract a hydrogen atom from this benzylic position. The resulting carbon-centered radical can then be trapped by various reagents to introduce new functional groups. nih.gov

For example, a common application of this strategy is C–H azidation. Studies on propylbenzene have shown that photoredox catalysis can successfully introduce an azide (B81097) group at the benzylic position in moderate yield. nih.gov A similar reactivity would be expected for this compound. The reaction typically involves a photocatalyst that, upon excitation with visible light, initiates a process leading to the formation of an azide radical, which then participates in the C–H abstraction/functionalization cascade. nih.gov The stability of the benzylic radical can be influenced by the electronic nature of the aromatic ring; the fluorine atom's electron-withdrawing inductive effect might slightly destabilize the radical compared to unsubstituted propylbenzene. ncl.ac.uk

Table 2: Representative Photochemical C–H Functionalization

| Substrate Analogue | Reagent | Catalyst System | Functional Group Introduced | Typical Yield | Reference |

|---|---|---|---|---|---|

| Propylbenzene | NaN3 | Photoredox Catalyst (e.g., Iridium complex) | Azide (-N3) | Moderate | nih.gov |

| Adamantane | Selectfluor | Photoredox Catalyst | Fluorine (-F) | 86% | nih.gov |

Catalysis in Reactions Involving this compound

Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides

A significant challenge in nucleophilic fluorination is the low solubility and reactivity of simple fluoride sources like alkali metal fluorides (e.g., KF, CsF) in organic solvents. nih.govdigitellinc.com Hydrogen bonding phase-transfer catalysis (HB-PTC) is an innovative strategy developed to overcome this issue. nih.govnih.gov This catalytic manifold uses neutral, chiral hydrogen-bond donors, such as bis-ureas or bis-thioureas, to act as phase-transfer catalysts. digitellinc.comnih.gov

The mechanism involves the H-bond donor binding to the alkali metal fluoride salt at the solid-liquid interface. nih.gov This interaction sequesters the fluoride ion, forming a soluble, chiral hydrogen-bonded complex in the organic phase. nih.govnih.gov This complexation not only solubilizes the fluoride but also activates it by shielding the counter-cation, enhancing its nucleophilicity while simultaneously creating a chiral environment. digitellinc.comumn.edu The activated chiral fluoride complex can then react with an electrophile in an asymmetric fashion. nih.gov

While this methodology is primarily designed for the enantioselective introduction of fluorine into molecules (e.g., via ring-opening of epoxides or aziridines), the principles of HB-PTC represent a key catalytic advancement involving alkali metal fluorides. digitellinc.comumn.edu For a reaction involving this compound, this type of catalysis would be more relevant if the molecule were to be further functionalized using other insoluble inorganic salts that could be activated by the same principle. nih.gov

Table 3: Key Components of Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC) for Nucleophilic Fluorination

| Component | Example | Function | Reference |

|---|---|---|---|

| Fluoride Source | Cesium Fluoride (CsF), Potassium Fluoride (KF) | Inexpensive and readily available source of fluoride ions. | digitellinc.com |

| H-Bond Donor Catalyst | Chiral Bis-Urea or Bis-Thiourea | Solubilizes and activates the fluoride salt via H-bonding; induces asymmetry. | digitellinc.comnih.gov |

| Electrophile | Episulfonium ions, Aziridinium ions | Substrate that undergoes nucleophilic attack by the activated fluoride. | digitellinc.com |

| Solvent | Non-polar organic solvent (e.g., Toluene, CH2Cl2) | Provides the medium for the phase-transfer process. | digitellinc.com |

Transition Metal Catalysis in Fluoroalkylation

The introduction of fluoroalkyl groups (e.g., -CF₃, -CHF₂) into aromatic scaffolds is of immense importance in medicinal and agricultural chemistry. nih.govberkeley.edu Transition-metal-catalyzed cross-coupling reactions are among the most powerful methods to achieve this transformation on molecules like this compound. nih.gov These reactions typically involve the coupling of an aryl halide or triflate with a fluoroalkylating agent. escholarship.orgresearchgate.net

A variety of transition metals, including palladium, nickel, and copper, have been employed to catalyze fluoroalkylation reactions. nih.govberkeley.edu Palladium-catalyzed reactions, for example, can couple aryl bromides or triflates with various fluoroalkyl sources. nih.govrsc.org Copper-based systems are often used for the trifluoromethylation of aryl iodides. escholarship.org The development of new ligands and fluoroalkylating reagents has been crucial to advancing this field, enabling reactions to proceed under milder conditions and with broader substrate scopes. escholarship.org

For this compound, direct C–H fluoroalkylation is a challenging but highly desirable goal. However, a more common approach would involve converting it to an aryl halide (e.g., 1-bromo-3-fluoro-5-propylbenzene) or an aryl triflate, which could then participate in a cross-coupling reaction. Mechanistic studies focus on understanding the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, particularly the often-difficult reductive elimination step that forms the Ar-CF₃ bond. escholarship.org

Table 4: Examples of Transition Metal-Catalyzed Fluoroalkylation Systems for Aryl Halides

| Metal Catalyst | Ligand Type | Fluoroalkyl Source | Substrate Type | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Phosphine Ligands | AgCF3, Ruppert-Prakash Reagent (TMSCF3) | Aryl Bromides/Iodides/Triflates | nih.gov |

| Copper (Cu) | Various N- and O-based ligands | CuCF3, Fluoroform-derived reagents | Aryl Iodides, Heteroaryl Bromides | escholarship.org |

| Nickel (Ni) | Bipyridine, Phenanthroline | Trifluoromethyl-containing reagents | Aryl Halides | escholarship.org |

| Silver (Ag) | None (often stoichiometric or co-catalyst) | Selectfluor (for decarboxylative fluorination) | Carboxylic Acids | nih.gov |

Advanced Spectroscopic and Computational Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of 1-Fluoro-3-propylbenzene, providing detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.

The ¹H NMR spectrum of this compound is used to confirm the presence and connectivity of the propyl group and the substitution pattern of the benzene (B151609) ring. The spectrum is characterized by distinct signals for the aromatic and aliphatic protons.

The three protons of the terminal methyl (CH₃) group of the propyl chain typically appear as a triplet at the most upfield position. The internal methylene (B1212753) (CH₂) protons of the propyl group are observed as a sextet, resulting from coupling to the adjacent methyl and benzylic protons. The benzylic methylene protons, being closest to the aromatic ring, appear as a triplet further downfield. docbrown.info

The aromatic region displays complex multiplets resulting from the four protons on the substituted ring. The fluorine atom at the meta-position influences the chemical shifts and coupling patterns of these protons. The protons ortho and para to the fluorine atom experience coupling to the ¹⁹F nucleus, further splitting their signals. rsc.orgchemicalbook.com

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons | 6.80 - 7.30 | Multiplet (m) |

| Benzylic CH₂ | ~ 2.57 | Triplet (t) |

| Internal CH₂ | ~ 1.65 | Sextet |

| Terminal CH₃ | ~ 0.94 | Triplet (t) |

| Note: Expected values are based on data for propylbenzene (B89791) and related fluoroaromatic compounds. docbrown.info |

The ¹³C NMR spectrum validates the carbon skeleton of the molecule, confirming the integrity of the propyl chain and the 1,3-substitution pattern on the benzene ring. Six distinct signals are expected for the aromatic carbons due to the molecule's asymmetry, and three signals are expected for the propyl group carbons. docbrown.info

The carbon atom directly bonded to the fluorine (C-F) exhibits a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet with a large splitting value. rsc.org The other aromatic carbons also show smaller couplings to the fluorine nucleus (²JCF, ³JCF, ⁴JCF). spectrabase.com The chemical shifts of the alkyl carbons are generally found at the higher field (lower ppm) end of the spectrum. chemicalbook.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |

| C-F | ~ 163 | ¹JCF (large) |

| C-H (Aromatic) | 112 - 130 | ²⁻⁴JCF (small) |

| C-C₃H₇ (Aromatic) | ~ 145 | ³JCF (small) |

| Benzylic CH₂ | ~ 38 | No |

| Internal CH₂ | ~ 24 | No |

| Terminal CH₃ | ~ 14 | No |

| Note: Expected values are based on data for propylbenzene and related fluoroaromatic compounds. rsc.orgspectrabase.comchemicalbook.com |

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to characterize the chemical environment of the fluorine atom. For this compound, the spectrum typically shows a single signal for the fluorine nucleus. researchgate.net The chemical shift of this signal is indicative of a fluorine atom attached to an aromatic ring. rsc.org This signal may appear as a multiplet due to coupling with nearby aromatic protons, primarily those in the ortho positions.

In detailed structural studies, apparent inconsistencies in spectroscopic data can sometimes arise from the presence of multiple conformers (rotational isomers). The flexible n-propyl side chain of this compound can exist in different spatial orientations, primarily as anti and gauche conformers, which can interconvert at room temperature. researchgate.net

These rotamers may have slightly different NMR chemical shifts and coupling constants. At low temperatures, the interconversion can be slowed sufficiently to observe separate signals for each conformer, leading to a more complex spectrum. If not properly accounted for, this conformational flexibility could lead to misinterpretation of the spectra as a mixture of impurities rather than a single, flexible compound. Computational modeling and variable-temperature NMR studies are often employed to understand and resolve the spectral contributions of different rotamers. researchgate.netresearchgate.net

19F NMR for Fluorine Environment Characterization

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for unequivocally determining the elemental composition of a molecule.

High-Resolution Mass Spectrometry is used to measure the mass of the molecular ion with very high precision, typically to four or five decimal places. This allows for the confirmation of the molecular formula of this compound, which is C₉H₁₁F. nih.gov

The theoretical monoisotopic mass of C₉H₁₁F is calculated to be 138.084479 Da. nih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the correct elemental formula and high purity of the sample. uni-saarland.de

Distinguishing Positional Isomers via Tandem MS (MS/MS) and Infrared Ion Spectroscopy (IRIS)

Distinguishing between positional isomers, such as 1-fluoro-2-propylbenzene, this compound, and 1-fluoro-4-propylbenzene, presents a considerable challenge for conventional mass spectrometry (MS) because these compounds have identical molecular masses. researchgate.netnih.govsemanticscholar.org Tandem mass spectrometry (MS/MS) and infrared ion spectroscopy (IRIS) have emerged as powerful techniques to overcome this limitation by providing detailed structural information. researchgate.netnih.gov

In MS/MS, ions of the selected isomer are isolated, fragmented, and the resulting fragment ions are analyzed. While sometimes effective, the fragmentation patterns of positional isomers can be very similar. semanticscholar.org IRIS, however, offers a more definitive solution. This technique measures the infrared spectrum of a mass-selected ion in the gas phase. researchgate.netnih.gov The resulting vibrational frequencies are highly sensitive to the molecule's three-dimensional structure.

For disubstituted benzene derivatives like the fluoropropylbenzenes, the C-H out-of-plane bending vibrations, typically found in the 650-900 cm⁻¹ region of the IR spectrum, are particularly diagnostic. nih.govsemanticscholar.org The substitution pattern on the aromatic ring (ortho, meta, or para) dictates the positions of these bands. fiveable.me Therefore, each positional isomer of fluoropropylbenzene would exhibit a unique IRIS spectrum in this region, allowing for their unambiguous identification. nih.gov This method is so reliable that the positional isomer can often be identified directly from the IRIS spectrum, even without reference spectra from standards or computational predictions. nih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial tool not only for structural elucidation but also for probing the electronic properties and reactivity of aromatic compounds like this compound.

A sophisticated IR spectroscopic method has been developed to assess the reactivity of aromatic compounds towards electrophiles. acs.orgnsf.govnih.gov This technique involves forming a π-hydrogen bond between the aromatic ring of the substrate (e.g., this compound) and a probe molecule, typically a phenol. nsf.govnih.gov The aromatic π-electron cloud acts as a weak Lewis base, interacting with the acidic proton of the phenol's hydroxyl group.

This interaction causes a measurable shift in the O-H stretching vibration frequency (ν(OH)) of the phenol, which can be detected using IR spectroscopy. nsf.gov The magnitude of this frequency shift, denoted as Δν(OH), is directly proportional to the strength of the π-hydrogen bond. A stronger bond indicates a more electron-rich aromatic ring, which in turn suggests higher reactivity towards electrophilic attack. nsf.govrsc.org

The experimentally determined Δν(OH) values show a strong correlation with kinetic parameters of electrophilic aromatic substitution reactions, such as nitration. acs.orgnih.govnih.gov By plotting the logarithm of the relative rate constants (log krel) for the nitration of various substituted benzenes against their corresponding Δν(OH) shifts, a clear relationship is established. nih.gov This allows for the prediction of a compound's reactivity from a single IR spectrum of its π-hydrogen-bonded complex. acs.orgnsf.gov

The table below presents data for benzene and some related substituted benzenes, illustrating the correlation between the O-H frequency shift and the relative rate of nitration.

| Compound | Δν(OH)exp (cm⁻¹) | log krel (Nitration) |

| Benzene | 48 | 0.00 |

| Toluene (B28343) | 58 | 1.41 |

| Fluorobenzene (B45895) | 38 | -0.92 |

| Chlorobenzene | 33 | -1.52 |

| Anisole | 60 | 2.27 |

This table is generated based on data from related compounds to illustrate the principle. nih.govacs.org

Given that the propyl group is an activator and the fluoro group is a deactivator, the Δν(OH) for this compound would be expected to fall between that of fluorobenzene and toluene, leading to a predicted nitration rate that is lower than toluene but higher than fluorobenzene.

Assessment of Aromatic Reactivity via π-Hydrogen Bonding Probes

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, provide profound insights into the structure, reactivity, and reaction mechanisms of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of aromatic compounds. nih.gov Functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(3df,2pd), have been shown to provide accurate predictions of molecular properties. nsf.govnih.govnih.gov

For this compound, DFT calculations can be used to determine key parameters that govern its reactivity. One such parameter is the Molecular Electrostatic Potential (MESP). The MESP maps the electrostatic potential onto the electron density surface of a molecule, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nsf.gov For electrophilic aromatic substitution, the regions of most negative potential on the aromatic ring are the most likely sites of attack. DFT calculations can also quantify this through values such as the shift of the MESP at a certain distance above the ring's center, which correlates well with experimental reactivity data. nih.govnih.gov

Beyond static properties, DFT is instrumental in modeling the entire course of a chemical reaction. researchgate.net For electrophilic aromatic substitution on this compound, DFT can be used to calculate the energies of the reactants, intermediates (such as the σ-complex or arenium ion), transition states, and products. numberanalytics.comirjet.net

By mapping out the potential energy surface, the reaction mechanism can be elucidated in detail. acs.org For example, in the nitration of this compound, DFT calculations would determine the activation energy barriers for the attack of the nitronium ion (NO₂⁺) at the different available positions on the benzene ring. The calculations would likely confirm that substitution is favored at the positions ortho and para to the activating propyl group, and ortho to the deactivating but ortho, para-directing fluorine atom, while avoiding the position meta to the propyl group. The lowest calculated energy barrier would correspond to the major product isomer formed in the reaction. These theoretical models are crucial for understanding and predicting the regioselectivity of such reactions. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Prediction of Thermodynamic Properties

The thermodynamic properties of chemical compounds are crucial for understanding their behavior and for designing industrial processes. Computational chemistry offers powerful tools for predicting these properties, often before a compound is even synthesized. Methods like multiple linear regression (MLR) and group contribution models are employed to estimate various thermodynamic parameters. tuiasi.rocore.ac.uk These models correlate properties with molecular descriptors such as composition, refractive index, and temperature. tuiasi.ro

For a molecule like this compound, a range of thermodynamic properties can be predicted. While specific experimental data for this exact compound is not widely published, predictions can be made based on data from similar compounds like propylbenzene. chemeo.com Key properties that are often calculated include enthalpy of formation, heat capacity, and vapor pressure.

Table 1: Examples of Thermodynamic Properties Subject to Prediction This table is illustrative and based on the types of properties predicted for similar compounds like propylbenzene and sec-butylbenzene. chemeo.comchemeo.com

| Property Name | Symbol | Definition |

| Enthalpy of Formation (gas) | ΔfH°gas | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |

| Ideal Gas Heat Capacity | Cp,gas | The amount of heat required to raise the temperature of one mole of the gas by one degree Kelvin at constant pressure. |

| Enthalpy of Vaporization | ΔvapH | The amount of energy required to transform one mole of the substance from a liquid to a gas. |

| Vapor Pressure | Pvap | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. |

| Octanol (B41247)/Water Partition Coeff. | logPoct/wat | A measure of the lipophilicity of a compound, indicating its distribution in a two-phase system of octanol and water. |

These predictive models are invaluable, allowing for the rapid screening of compounds and the optimization of reaction and separation processes with minimal need for extensive and time-consuming experimental measurements. tuiasi.ro

Analysis of Molecular Electrostatic Potential Surfaces (MESP)

Molecular Electrostatic Potential (MESP) is a critical tool in computational chemistry for understanding and predicting a molecule's reactive behavior. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of a molecule, providing a visual guide to its charge distribution. uni-muenchen.dereadthedocs.io Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (colored blue) are electron-poor and attract nucleophiles. uni-muenchen.deresearchgate.net

For this compound, the MESP would reveal several key features:

A region of significant negative potential would be located around the highly electronegative fluorine atom, attributable to its lone pair electrons. ias.ac.in

The face of the aromatic ring would exhibit a negative potential due to the delocalized π-electrons, though this is somewhat diminished compared to unsubstituted benzene because of the inductive electron-withdrawing effect of the fluorine atom. ias.ac.in

The hydrogen atoms of the propyl group and the benzene ring would represent areas of positive electrostatic potential.

This analysis is crucial for predicting how the molecule will interact with other species. For example, the negative region near the fluorine atom suggests a site for hydrogen bonding or interaction with Lewis acids. researchgate.netias.ac.in The MESP provides insight into noncovalent interactions, which are fundamental to processes like drug-receptor binding and material science applications. ias.ac.in

Investigation of C-F Bond Activation Energetics

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant and challenging goal in modern synthesis. researchgate.net Understanding the energetics of C-F bond cleavage is essential for developing new catalytic methods to functionalize fluorinated compounds. baranlab.org

The activation of the C(sp²)–F bond in aryl fluorides like this compound is a thermodynamically demanding process. Research focuses on using transition-metal catalysts to lower the high activation energy barrier. researchgate.netbaranlab.org Several key thermodynamic and kinetic factors are considered:

Bond Strength: The intrinsic strength of the C-F bond is a primary hurdle.

Metal-Substrate Interaction: The nature of the interaction between the transition metal complex and the fluorinated arene is crucial. baranlab.org

Oxidative Addition Energetics: The relative energy cost of the metal inserting into the C-F bond versus a C-H bond is a key determinant of selectivity. baranlab.org

Table 2: General Energetic Considerations for C-F Bond Activation

| Factor | Description | Implication for this compound |

| Bond Dissociation Energy | Energy required to break the C-F bond homolytically. | High, characteristic of aryl fluorides, making cleavage difficult. researchgate.net |

| Catalyst System | Transition metals (e.g., Pd, Rh, Ni) or photocatalysts used to lower the activation barrier. | The choice of catalyst is critical to enable the reaction under viable conditions. baranlab.orgspringernature.comrsc.org |

| Reaction Pathway | The mechanism of activation, such as oxidative addition or single-electron transfer. | Determines the overall energy profile and potential byproducts. baranlab.org |

The study of these energetics is vital for the disposal of persistent fluorinated pollutants and for using fluorinated compounds as building blocks in the synthesis of complex molecules. baranlab.orgspringernature.com

Study of Intermolecular Interactions (e.g., Flue Gas Adsorption)

The study of intermolecular interactions is essential for applications such as chemical separations and sensing. The specific chemical structure of this compound dictates the types of non-covalent forces it can exert and experience, which would govern its potential use as an adsorbent for flue gas components like SO₂, CO₂, and others.

The primary intermolecular interactions relevant to this compound include:

C–H···F Hydrogen Bonds: The fluorine atom can act as a weak hydrogen bond acceptor, interacting with C-H groups on other molecules. This type of interaction is sensitive to the electronic properties of the interacting species. acs.org

π-π Stacking: The aromatic ring can interact with other π-systems through stacking interactions.

While no studies exist on the specific adsorption of flue gas onto this compound, research on related systems provides a framework for understanding this potential application. For example, fluorinated macrocycles have been used in gas chromatography to separate hydrocarbons, where C–H···F interactions played a key role in the separation efficiency. acs.org The adsorption of gases onto solid surfaces can be characterized using techniques like inverse gas chromatography, which yields thermodynamic data such as the enthalpy of adsorption. researchgate.net

Table 3: Potential Intermolecular Interactions in Flue Gas Adsorption

| Interaction Type | Description | Relevance to this compound |

| Hydrogen Bonding | The fluorine atom can interact with acidic hydrogens in flue gas components (e.g., trace water). sci-hub.se | A potential driving force for selective adsorption. |

| Dipole-Quadrupole | Interaction between the polar C-F bond and the quadrupole moment of molecules like CO₂. | Contributes to the binding energy and orientation of adsorbed molecules. |

| π-Interactions | The aromatic ring can interact with other molecules through various π-related forces. | Can enhance the adsorption of specific aromatic or unsaturated components in a gas stream. acs.org |

Theoretical studies, such as QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, can be employed to calculate interaction energies and map non-covalent interactions, providing a molecular-level understanding of the adsorption process. sci-hub.se Such studies would be crucial in evaluating the feasibility of using this compound or similar materials for targeted flue gas separation.

Applications and Advanced Research Trajectories of 1 Fluoro 3 Propylbenzene

Building Block in Complex Organic Synthesis

In the field of organic synthesis, 1-fluoro-3-propylbenzene serves as a versatile intermediate and building block for constructing more complex molecules. musechem.com The specific arrangement of its substituents makes it a valuable starting material for creating specialized chemicals for the pharmaceutical and agrochemical industries. musechem.com